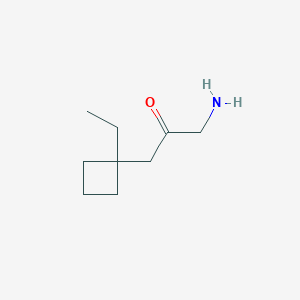
1-Amino-3-(1-ethylcyclobutyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(1-ethylcyclobutyl)propan-2-one is an organic compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound is characterized by its unique structure, which includes an amino group attached to a propanone backbone with an ethylcyclobutyl substituent. It is primarily used in research and development due to its versatile chemical properties .
Preparation Methods
The synthesis of 1-Amino-3-(1-ethylcyclobutyl)propan-2-one can be achieved through various synthetic routes. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with specific aniline derivatives in the presence of a chiral catalyst . This reaction typically occurs in an aqueous medium, yielding optically pure amino keto ethers. Industrial production methods may involve similar catalytic processes, ensuring high yields and purity .
Chemical Reactions Analysis
1-Amino-3-(1-ethylcyclobutyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-3-(1-ethylcyclobutyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.
Industry: Its chemical properties make it useful in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which 1-Amino-3-(1-ethylcyclobutyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds and engage in electrostatic interactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Amino-3-(1-ethylcyclobutyl)propan-2-one can be compared to other similar compounds, such as:
4-[2-[Benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol: This compound has a similar amino group but differs in its overall structure and applications.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-one]: Another related compound with distinct structural features and uses. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable asset in various research and industrial applications.
Biological Activity
1-Amino-3-(1-ethylcyclobutyl)propan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C₉H₁₅NO
- IUPAC Name: this compound
The compound features an amino group, a ketone functional group, and an ethylcyclobutyl moiety, which may contribute to its unique biological activities.
Biological Activities
Research has indicated several biological activities associated with this compound:
1. Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. It has been investigated for its potential as a modulator of various cancer-related pathways. For example, it may influence apoptosis and cell proliferation in cancer cell lines.
2. Neuroprotective Effects
There is emerging evidence that compounds similar to this compound can provide neuroprotective effects. This includes the ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases.
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes that play a role in disease progression, particularly in cancer and neurodegenerative disorders.
The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:
- Modulation of signaling pathways: The compound may interact with key signaling pathways involved in cell survival and apoptosis.
- Enzyme inhibition: It may inhibit specific enzymes that contribute to tumor growth or neurodegeneration.
Data Table: Biological Activities Summary
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-amino-3-(1-ethylcyclobutyl)propan-2-one |
InChI |
InChI=1S/C9H17NO/c1-2-9(4-3-5-9)6-8(11)7-10/h2-7,10H2,1H3 |
InChI Key |
GHDCTVDKMHKSMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC1)CC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















